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Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzoic acid

Cat. No.: B1294468

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(phenoxymethyl)benzoic acid, a molecule of interest in various chemical and pharmaceutical
research domains. The following sections detail its characteristic signatures in Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2-(phenoxymethyl)benzoic acid are summarized in
the tables below. These tables provide a quick reference for the key spectral features of the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for 2-(phenoxymethyl)benzoic
acid, the following tables present a combination of predicted data and experimental data from
closely related analogs to provide a comprehensive analytical overview.

Table 1: *H NMR Data (Predicted)

Solvent: DMSO-de, 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~13.0 brs 1H -COOH
~8.0-7.9 m 1H Ar-H
~7.6-75 m 2H Ar-H
~7.4-7.2 m 3H Ar-H
~7.0-6.9 m 3H Ar-H
~5.3 S 2H -CHz-

Note: The chemical shifts for the carboxylic acid and aromatic protons are estimations and can
vary based on solvent and concentration.

Table 2: 13C NMR Data (Predicted)

Solvent: DMSO-de, 100 MHz
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Chemical Shift (8) ppm Assignment
~168.0 C=0
~158.0 Ar-C (quaternary)
~138.0 Ar-C (quaternary)
~132.0 Ar-CH
~131.0 Ar-CH
~129.5 Ar-CH
~128.5 Ar-C (quaternary)
~125.0 Ar-CH
~121.0 Ar-CH
~115.0 Ar-CH
~68.0 CHa-
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic acid)
3060-3030 Medium C-H stretch (Aromatic)
2920-2850 Weak C-H stretch (Aliphatic -CHz-)
1685 Strong C=0 stretch (Carboxylic acid)
1600, 1490 Medium-Strong C=C stretch (Aromatic)
1240 Strong C-O stretch (Ether)

O-H bend (Carboxylic acid
920 Broad )

dimer)

C-H bend (Ortho-disubstituted
750 Strong

benzene)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

228 40 [M]* (Molecular ion)
211 20 [M - OH]*

183 10 [M - COOH]*

135 100 [M - CeHsOJ*

107 30 [C7H7O]*

91 50 [C7H7]* (Tropylium ion)
77 45 [CeHs]*

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 2-
(phenoxymethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation:

e Accurately weigh 10-20 mg of 2-(phenoxymethyl)benzoic acid for tH NMR and 50-100 mg
for 13C NMR.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds
or CDCI3) in a clean, dry 5 mm NMR tube.

o Ensure complete dissolution, using gentle warming or sonication if necessary.

1.2. Instrumentation and Data Acquisition:

A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

Tune and shim the spectrometer to the lock signal of the deuterated solvent.

For 1H NMR:

o Acquire the spectrum using a standard single-pulse experiment.

o Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation
delay of 1-2 seconds, and 16-32 scans.

For 13C NMR:

o Acquire the spectrum using a proton-decoupled pulse program.

o Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio (e.g., 1024 or more).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
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e Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Place a small amount of the solid 2-(phenoxymethyl)benzoic acid sample directly onto the
center of the ATR crystal.

» Apply consistent pressure using the instrument's pressure arm to ensure good contact
between the sample and the crystal.

2.2. Instrumentation and Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm~1.

Typically, 16-32 scans are co-added at a resolution of 4 cm~* to obtain a high-quality
spectrum.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.1. Sample Introduction:

» For a solid sample, a direct insertion probe or a suitable solvent for liquid injection can be
used depending on the instrument.

e If using liquid injection, dissolve a small amount of the sample in a volatile solvent like
methanol or acetonitrile.

3.2. Instrumentation and Data Acquisition (Electron lonization - El):

e An electron ionization (EI) source is commonly used for the initial fragmentation of organic

molecules.

e The electron energy is typically set to 70 eV.
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e The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass-to-charge
(m/z) range of approximately 50-500 amu.

e The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of 2-(phenoxymethyl)benzoic acid.
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Caption: Experimental workflow for the spectroscopic analysis.

This guide serves as a valuable resource for the structural elucidation and characterization of
2-(phenoxymethyl)benzoic acid. The provided data and protocols are intended to support
further research and development activities involving this compound.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Phenoxymethyl)benzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1294468#spectroscopic-data-nmr-ir-mass-spec-of-2-
phenoxymethyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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